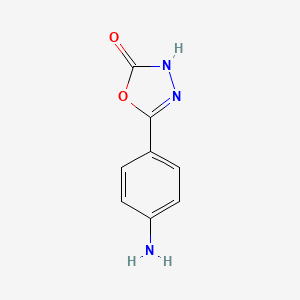

5-(4-氨基苯基)-1,3,4-噁二唑-2-醇

描述

The compound “5-(4-Aminophenyl)-1,3,4-oxadiazol-2-ol” belongs to the class of organic compounds known as oxadiazoles . These are aromatic compounds containing an oxadiazole ring, which is a five-membered aromatic heterocycle with two nitrogen atoms, one oxygen atom, and two carbon atoms .

Molecular Structure Analysis

The molecular structure of similar compounds can be studied using techniques like Density Functional Theory . The calculated wavenumbers can be well supported by the experimental analysis of the vibrational modes .Chemical Reactions Analysis

The chemical reactions of similar compounds often involve complexation conditions . For instance, Cu-porphyrin complexation conditions were tested using nat Cu and UV–Vis analysis confirmed metallation .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be analyzed using various techniques . For instance, covalent organic frameworks (COFs) have designable and controllable structures, high stability, and lower density .科学研究应用

Interaction with Aromatic Amino Acids

The compound has been studied for its interaction with aromatic amino acids . The interaction of a series of metal derivatives of 5, 10, 15, 20- tetrakis (4-sulfonato-phenyl)porphyrin (MTPPS 4, M = Cu (II), Pt (II), Ni (II), Zn (II) and Co (II)), including the metal free porphyrin (TPPS 4 ), with the aromatic amino acids L-tryptophan (L-Trp), L-and D-phenylalanine (L-and D-Phe) and L-histidine (L-His) have been investigated through UV/Vis spectroscopy .

Chirality in Supramolecular Chemistry

The compound has been used to understand the mechanism of chirality transfer or propagation from a chiral monomeric building block to a complex supramolecular architecture .

Interaction with Metal Complexes

The compound has been used in the study of interaction with metal complexes of Tetrakis- (4-Sulfonatophenyl)Porphyrin .

Use in Chromatography or Mass Spectrometry

The compound may have potential applications in Chromatography or Mass Spectrometry .

Reductive Deamination

The compound has been used in the procedure of reductive deamination of 5-(4-aminophenyl)-10,15,20-tris(4-sulfonatophenyl)porphyrin .

安全和危害

未来方向

作用机制

Target of Action

Similar compounds have been found to interact with various proteins and enzymes

Mode of Action

Compounds with similar structures have been found to exhibit antimicrobial activity . They may work by perturbing the bacterial cell membrane and interacting with intracellular targets

Biochemical Pathways

Similar compounds have been found to be substrates for enzymes like alkaline phosphatase . This suggests that the compound could potentially affect pathways involving these enzymes. More research is needed to identify the exact biochemical pathways affected by this compound.

Pharmacokinetics

A theoretical characterization of pharmacokinetics and pharmacodynamics against protein targets has been suggested for similar compounds

Result of Action

Similar compounds have shown antimicrobial activity, suggesting that they may have a bactericidal or bacteriostatic effect

Action Environment

Similar compounds have been used in various environments, including in the treatment of infectious diseases The compound’s action may be influenced by factors such as pH, temperature, and the presence of other substances

属性

IUPAC Name |

5-(4-aminophenyl)-3H-1,3,4-oxadiazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2/c9-6-3-1-5(2-4-6)7-10-11-8(12)13-7/h1-4H,9H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYEUOVMKEQAHOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NNC(=O)O2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20299454 | |

| Record name | 5-(4-aminophenyl)-1,3,4-oxadiazol-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20299454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-Aminophenyl)-1,3,4-oxadiazol-2-ol | |

CAS RN |

113118-47-1 | |

| Record name | 5-(4-aminophenyl)-1,3,4-oxadiazol-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20299454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(4-aminophenyl)-1,3,4-oxadiazol-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

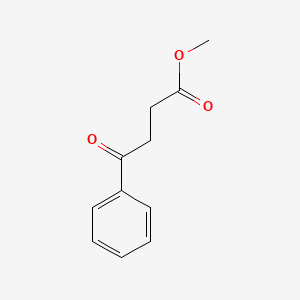

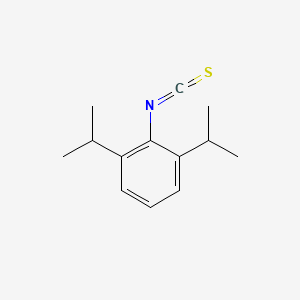

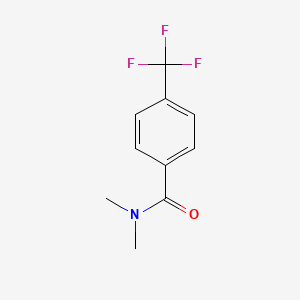

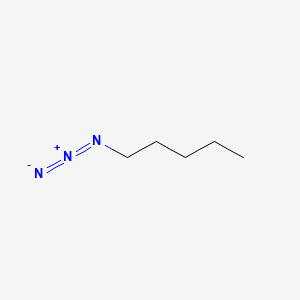

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Bromothieno[2,3-b]thiophene](/img/structure/B1267017.png)